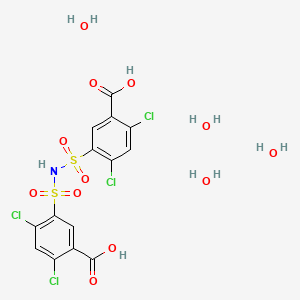
5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is a complex organic compound with the molecular formula C14H15Cl4NO12S2 and a molecular weight of 595.21 . This compound is known for its unique structure, which includes two sulfonyl groups and two dichlorobenzoic acid moieties connected by an azanediyl bridge. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate typically involves the reaction of 2,4-dichlorobenzoic acid with a sulfonylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorobenzoic acid moieties may also interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,3’-[iminobis(sulfonyl)]bis[4,6-dichloro-]: Similar structure but lacks the tetrahydrate form.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-hydroxy-: Different functional groups but similar aromatic structure.
3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Similar biphenyl structure but different substituents.
Uniqueness
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is unique due to its combination of sulfonyl and dichlorobenzoic acid groups, which confer distinct chemical and biological properties. Its tetrahydrate form also adds to its uniqueness, affecting its solubility and stability .
Properties
CAS No. |
94419-31-5 |
|---|---|
Molecular Formula |
C14H15Cl4NO12S2 |
Molecular Weight |
595.2 g/mol |
IUPAC Name |
5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid;tetrahydrate |
InChI |
InChI=1S/C14H7Cl4NO8S2.4H2O/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18;;;;/h1-4,19H,(H,20,21)(H,22,23);4*1H2 |
InChI Key |
MJQBEOKHFDYGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


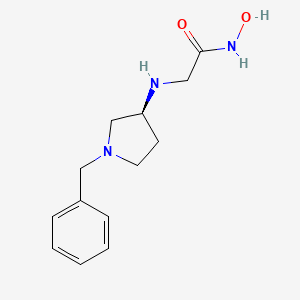
![6-Propylimidazo[1,2-c]pyrimidine-2,5(3H,6H)-dione](/img/structure/B15212585.png)
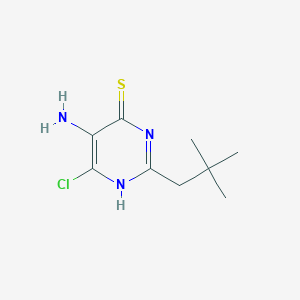
![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)
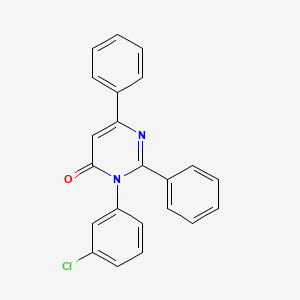
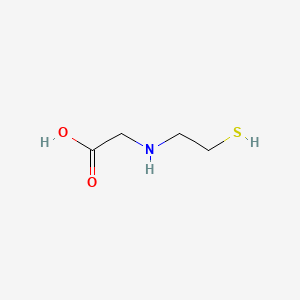
![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
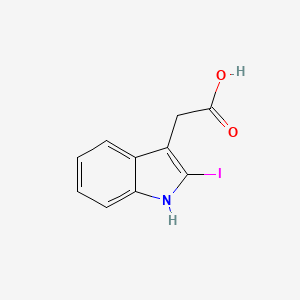
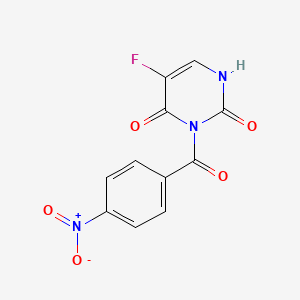
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
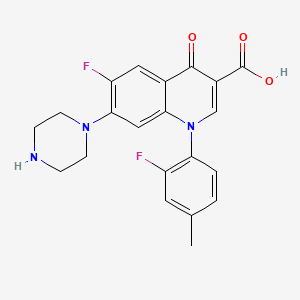
![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
